molecular formula C21H18ClNO5 B12182426 5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide

5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B12182426
M. Wt: 399.8 g/mol
InChI Key: UTWDXVXRKGTONT-UHFFFAOYSA-N
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Description

5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that features a pyran ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a similar nucleophilic substitution reaction using 4-methoxybenzyl chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide
  • 5-[(4-chlorobenzyl)oxy]-N-(4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide

Uniqueness

5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.

Properties

Molecular Formula

C21H18ClNO5

Molecular Weight

399.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methyl]-4-oxopyran-2-carboxamide

InChI

InChI=1S/C21H18ClNO5/c1-26-17-8-4-14(5-9-17)11-23-21(25)19-10-18(24)20(13-28-19)27-12-15-2-6-16(22)7-3-15/h2-10,13H,11-12H2,1H3,(H,23,25)

InChI Key

UTWDXVXRKGTONT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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